molecular formula C18H13NO4 B13833788 3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

Katalognummer: B13833788
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: IZLXTPFVMMOSBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Allyl-3-(4-nitrophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-3-(4-nitrophenyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 8-allyl-2H-chromen-2-one.

    Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 8-allyl-2H-chromen-2-one in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 8-allyl-3-(4-nitrophenyl)-2H-chromen-2-one.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Allyl-3-(4-nitrophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dry dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-allyl-3-(4-nitrophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quercetin: A naturally occurring flavonoid with antioxidant and anticancer properties.

    Fisetin: Another flavonoid known for its anti-inflammatory and neuroprotective effects.

    3’,4’,5’-Trimethoxyflavonol: A synthetic flavonol with potent anticancer activity.

Uniqueness

8-Allyl-3-(4-nitrophenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a nitrophenyl group on the chromen-2-one scaffold differentiates it from other flavonoids and contributes to its potential therapeutic applications.

Eigenschaften

Molekularformel

C18H13NO4

Molekulargewicht

307.3 g/mol

IUPAC-Name

3-(4-nitrophenyl)-8-prop-2-enylchromen-2-one

InChI

InChI=1S/C18H13NO4/c1-2-4-13-5-3-6-14-11-16(18(20)23-17(13)14)12-7-9-15(10-8-12)19(21)22/h2-3,5-11H,1,4H2

InChI-Schlüssel

IZLXTPFVMMOSBB-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.